molecular formula C24H25Cl2NO B568863 N-Desethyl-E-Clomiphene Hydrochloride CAS No. 21625-70-7

N-Desethyl-E-Clomiphene Hydrochloride

Cat. No. B568863
CAS RN: 21625-70-7
M. Wt: 414.37
InChI Key: SYRIDNBWUGYGDO-XMXXDQCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desethyl-E-Clomiphene Hydrochloride is a biochemical compound with the molecular formula C24H24ClNO•HCl and a molecular weight of 414.37 . It is also known by the alternate name 2-[4-[(1E)-2-Chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine Hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound consists of a mixture of Z and E isomers . The compound’s structure is represented by the SMILES notation: Cl.CCNCCOc1ccc(cc1)\C(=C(\Cl)/c2ccccc2)\c3ccccc3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 414.37 . The compound is a neat product . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the available resources.

Mechanism of Action

While the exact mechanism of action for N-Desethyl-E-Clomiphene Hydrochloride is not specified, it’s parent compound, Clomiphene, has both estrogenic and anti-estrogenic properties. Clomiphene appears to stimulate the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), which leads to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum .

Safety and Hazards

The safety data sheet for Enclomiphene, a related compound, indicates that it is suspected of damaging fertility or the unborn child . It’s important to note that this information may not directly apply to N-Desethyl-E-Clomiphene Hydrochloride, and specific safety data for this compound was not found in the available resources.

properties

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO.ClH/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21;/h3-16,26H,2,17-18H2,1H3;1H/b24-23+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRIDNBWUGYGDO-XMXXDQCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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